molecular formula C4H9N3O B13303425 3-amino-3-imino-N-methylpropanamide

3-amino-3-imino-N-methylpropanamide

Katalognummer: B13303425
Molekulargewicht: 115.13 g/mol
InChI-Schlüssel: PZKZNGDDVRVCRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-amino-3-imino-N-methylpropanamide is a chemical compound with the molecular formula C4H10ClN3O and a molecular weight of 151.59 g/mol . It is known for its unique structure, which includes both amino and imino functional groups, making it an interesting subject for chemical research and industrial applications.

Vorbereitungsmethoden

The synthesis of 3-amino-3-imino-N-methylpropanamide can be achieved through various synthetic routes. One common method involves the reaction of N-methylpropanamide with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow systems to optimize yield and purity .

Analyse Chemischer Reaktionen

3-amino-3-imino-N-methylpropanamide undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

3-amino-3-imino-N-methylpropanamide has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-amino-3-imino-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

3-amino-3-imino-N-methylpropanamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research and industry.

Eigenschaften

Molekularformel

C4H9N3O

Molekulargewicht

115.13 g/mol

IUPAC-Name

3-amino-3-imino-N-methylpropanamide

InChI

InChI=1S/C4H9N3O/c1-7-4(8)2-3(5)6/h2H2,1H3,(H3,5,6)(H,7,8)

InChI-Schlüssel

PZKZNGDDVRVCRN-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)CC(=N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.